molecular formula C6H6N2S B1529511 2-Cyano-4,5-dimethylthiazole CAS No. 1378802-88-0

2-Cyano-4,5-dimethylthiazole

Cat. No.: B1529511
CAS No.: 1378802-88-0
M. Wt: 138.19 g/mol
InChI Key: ZQCVWNPIDGVSCV-UHFFFAOYSA-N
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Description

2-Cyano-4,5-dimethylthiazole is a heterocyclic organic compound containing a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms. This compound is known for its diverse biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyano-4,5-dimethylthiazole can be synthesized through several methods, including the cyclization of thioamides with α-haloketones or α-haloesters. The reaction typically involves heating the reactants in the presence of a base, such as sodium ethoxide, to facilitate the formation of the thiazole ring.

Industrial Production Methods: In an industrial setting, the compound is often produced using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of catalysts, such as palladium or nickel, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-4,5-dimethylthiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromic acid are used to oxidize the compound.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide or potassium iodide.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives, such as halogenated thiazoles.

Scientific Research Applications

2-Cyano-4,5-dimethylthiazole is widely used in scientific research due to its diverse biological activities. It has applications in chemistry, biology, medicine, and industry:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

  • Biology: It exhibits antimicrobial, antifungal, and antiviral properties, making it useful in the development of new drugs.

  • Medicine: this compound is studied for its potential use in treating various diseases, including cancer and inflammatory conditions.

  • Industry: The compound is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

2-Cyano-4,5-dimethylthiazole is similar to other thiazole derivatives, such as 2-amino-4,5-dimethylthiazole and 4,5-dimethylthiazole. its unique cyano group contributes to its distinct chemical and biological properties. The presence of the cyano group enhances the compound's reactivity and allows for the formation of various derivatives.

Comparison with Similar Compounds

  • 2-Amino-4,5-dimethylthiazole

  • 4,5-Dimethylthiazole

  • 2,4-Dimethyl-5-acetylthiazole

Properties

IUPAC Name

4,5-dimethyl-1,3-thiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S/c1-4-5(2)9-6(3-7)8-4/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCVWNPIDGVSCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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